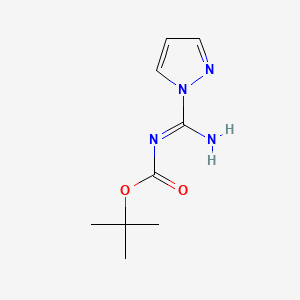

N-Boc-1H-pyrazole-1-carboxamidine

Übersicht

Beschreibung

N-Boc-1H-pyrazole-1-carboxamidine is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-Boc-1H-pyrazole-1-carboxamidine, also known as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₄O₄ |

| Molecular Weight | 310.35 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 86-90 °C |

| CAS Number | 152120-54-2 |

This compound is characterized by the presence of two Boc (tert-butyloxycarbonyl) groups, which contribute to its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with Boc anhydride in the presence of a base such as sodium hydride. This reaction facilitates the introduction of the Boc protecting groups, enhancing the compound's stability during biological evaluations .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that compounds derived from this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall biosynthesis. This inhibition disrupts the structural integrity of bacterial cells, leading to cell lysis and death. Additionally, its guanidine-like structure may facilitate interactions with various biological targets, enhancing its therapeutic potential .

Case Study 1: Antibacterial Activity

In a study published in BMC Chemistry, researchers synthesized derivatives of this compound and evaluated their antibacterial activities against resistant bacterial strains. The results showed that one derivative exhibited an EC50 value of 11 µM against MRSA, highlighting the compound's potential as a lead for antibiotic development .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of this compound. The compound was tested against HIV and demonstrated inhibitory effects on viral replication at concentrations that were non-toxic to host cells. This suggests a promising avenue for further research into its use as an antiviral agent .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Boc-1H-pyrazole-1-carboxamidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its role is particularly notable in the development of drugs targeting neurological disorders, where it serves as a building block for more complex structures. The compound's guanidine functionality is essential for enhancing biological activity and selectivity.

Case Study:

A study highlighted its use in synthesizing compounds with potential anti-inflammatory properties. Researchers synthesized a series of derivatives using this compound, demonstrating improved efficacy in inhibiting specific inflammatory pathways .

Agricultural Chemistry

In agricultural chemistry, this compound is employed in the formulation of agrochemicals. It enhances the stability and bioavailability of crop protection agents, making them more effective against pests and diseases.

Data Table: Agrochemical Applications

| Compound Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Improved stability | Increased efficacy |

| Insecticides | Enhanced bioavailability | Greater pest control |

| Fungicides | Formulation stability | Longer shelf life |

Biochemical Research

This compound plays a crucial role in biochemical research, particularly in studying enzyme inhibitors. Researchers utilize this compound to explore new therapeutic agents through its interaction with various biological targets.

Case Study:

In a recent investigation, this compound was used to develop inhibitors for a specific enzyme involved in cancer progression. The study reported promising results, indicating that derivatives of this compound could lead to novel anticancer therapies .

Material Science

This compound's unique chemical properties make it suitable for developing advanced materials. Researchers are exploring its potential in creating polymers with tailored thermal and mechanical characteristics.

Data Table: Material Properties

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Polymer applications |

| Mechanical Strength | Enhanced | Structural materials |

| Solubility | Moderate | Coatings and adhesives |

Analytical Chemistry

In analytical chemistry, this compound is utilized to improve the accuracy and reliability of chemical analyses. It serves as a reagent in various analytical techniques, contributing to advancements in quantitative analysis.

Case Study:

A study demonstrated that using this compound as a derivatizing agent significantly enhanced the detection limits of certain analytes in chromatographic methods .

Analyse Chemischer Reaktionen

Guanidinylation of Amines

N-Boc-1H-pyrazole-1-carboxamidine reacts with primary and secondary amines to form mono-Boc-protected guanidines. This reaction is pivotal in peptide synthesis and alkaloid derivatization.

Mechanism:

- The amine nucleophile attacks the electrophilic carboxamidine carbon, displacing the pyrazole leaving group.

- The Boc group remains intact, enabling subsequent deprotection under acidic conditions .

Case Study:

4-Bromophenethylamine reacts with this compound in THF at room temperature, yielding a guanidinylated product in 72% isolated yield after column chromatography .

| Parameter | Value |

|---|---|

| Amine | 4-Bromophenethylamine |

| Solvent | THF |

| Reaction Time | 24 hours |

| Yield | 72% |

| NMR (DMSO-) | δ 11.48 (s, 1H), 8.32 (t, Hz, 1H), 7.48–7.15 (m, 4H) |

Acylation Reactions

The Boc-protected guanidine product can undergo further acylation. For example, reaction with trifluoroacetic anhydride (TFAA) introduces trifluoroacetyl groups, enhancing solubility for purification .

Key Findings:

- Acylated derivatives are intermediates in drug discovery, particularly for kinase inhibitors .

- Deprotection with HCl/EtOAc yields free guanidines for biological testing .

Cycloaddition Reactions

The pyrazole ring participates in [4+2] cycloadditions under high-pressure conditions. For instance, reactions with maleimides yield bicyclic guanidine alkaloids like (+)-monanchorin .

Example:

Solvent-Free Mechanochemical Reactions

Ball-milling techniques offer a green alternative for guanidinylation.

| Parameter | Value |

|---|---|

| Substrate | 1-Naphthylamine |

| Grinding Time | 2 hours |

| Solvent | None (neat) |

| Yield | 35% |

Comparative Reactivity

This compound shows superior reactivity over traditional reagents like DMNPC (-nitroguanidines) in sterically hindered systems .

| Reagent | Reaction Time | Yield Range |

|---|---|---|

| This compound | 6–24 hours | 70–95% |

| DMNPC | 48–72 hours | 50–80% |

Limitations and Optimization

Eigenschaften

IUPAC Name |

tert-butyl N-(pyrazole-1-carboximidoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFMHYSWZUENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-dimethylaminopyridine (DMAP) in the synthesis of N,N,N′-tri-Boc-1H-pyrazole-1-carboxamidine (PT)?

A1: While the article doesn't explicitly state the role of DMAP [], it's likely acting as a nucleophilic catalyst in the reaction. DMAP can activate the di-tert-butyl dicarbonate towards nucleophilic attack by N-Boc-1H-pyrazole-1-carboxamidine, facilitating the formation of PT.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.